molecular formula C11H22ClN B1659794 3-Aminomethylpinane, hydrochloride CAS No. 68092-54-6

3-Aminomethylpinane, hydrochloride

Cat. No. B1659794
CAS RN: 68092-54-6
M. Wt: 203.75 g/mol
InChI Key: WMWWUXCZAWKORS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Aminomethylpinane, hydrochloride is a useful research compound. Its molecular formula is C11H22ClN and its molecular weight is 203.75 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Aminomethylpinane, hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Aminomethylpinane, hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

68092-54-6

Product Name

3-Aminomethylpinane, hydrochloride

Molecular Formula

C11H22ClN

Molecular Weight

203.75 g/mol

IUPAC Name

(2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl)methanamine;hydrochloride

InChI

InChI=1S/C11H21N.ClH/c1-7-8(6-12)4-9-5-10(7)11(9,2)3;/h7-10H,4-6,12H2,1-3H3;1H

InChI Key

WMWWUXCZAWKORS-UHFFFAOYSA-N

SMILES

CC1C(CC2CC1C2(C)C)CN.Cl

Canonical SMILES

CC1C(CC2CC1C2(C)C)CN.Cl

Other CAS RN

68092-54-6

Origin of Product

United States

Synthesis routes and methods

Procedure details

300 g of ethanol and 50 g of Raney cobalt are introduced into a high pressure vessel of 2.5 liters capacity and the air is flushed out with nitrogen. The reaction mixture is then heated to 80° C and placed under a hydrogen pressure of 150 atmospheres. 200 g of (+)-3-formylpinane are introduced in the course of 6 hours and after a further 2 hours the reaction mixture is cooled and the pressure is released. 650 g of a mixture are obtained; its fractional distillation gives 106 g of (+)-3-aminomethylpinane boiling at from 110° to 111° C/20 mm Hg. 120 g of the 3-aminomethylpinane are dissolved in 1.3 l of pentane and dry hydrogen chloride is passed into the solution at from 0° to 5° C, whilst stirring. When free amine is no longer detectable the crystals produced are filtered off and dried. 142 g of (+)-3-aminomethylpinane hydrochloride of optical rotation [α]D23 = + 35.4° (c = 1, methanol) are obtained.
Quantity
120 g
Type
reactant
Reaction Step One
Quantity
1.3 L
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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